3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:
- A pyrido[1,2-a]pyrimidin-4-one core, which is planar and stabilized by intramolecular interactions involving carbonyl groups .
- A 4-(2-hydroxyethyl)-1-piperazinyl group at position 2, which enhances solubility and hydrogen-bonding capacity due to the hydroxyl moiety .
The compound’s molecular weight and stereoelectronic properties are influenced by the butyl chain (increasing lipophilicity) and the hydroxyethyl-piperazine moiety (improving water solubility). These structural features align with reported trends in aldose reductase inhibitors (ARIs), where substituent polarity and hydrogen-bond donors correlate with activity .
Properties
CAS No. |
372502-39-1 |
|---|---|
Molecular Formula |
C22H27N5O3S2 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O3S2/c1-2-3-7-27-21(30)17(32-22(27)31)15-16-19(25-11-9-24(10-12-25)13-14-28)23-18-6-4-5-8-26(18)20(16)29/h4-6,8,15,28H,2-3,7,9-14H2,1H3/b17-15- |
InChI Key |
DITRCBFNRIQFAG-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formulas from referenced evidence.
Key Observations:
Thiazolidinone Substituents: Butyl vs. Ethyl (Target vs. Ethyl analogs may exhibit faster metabolic clearance . Benzyl and Allyl Groups (): Aromatic (benzyl) or unsaturated (allyl) substituents introduce steric bulk or π-π stacking capabilities, which could improve target binding but reduce synthetic accessibility .
Piperazinyl Modifications: Hydroxyethyl vs. Methoxyethyl (Target vs. Benzyl vs. Ethyl ( vs. ): Benzyl groups enhance aromatic interactions but may increase cytotoxicity, whereas ethyl groups balance lipophilicity and metabolic stability .
Biological Activity Trends :
- Aldose Reductase Inhibition : Hydroxyl groups at specific positions (e.g., 2-hydroxyethyl in the target) correlate with submicromolar inhibitory activity, as seen in related pyrido[1,2-a]pyrimidin-4-ones .
- Antioxidant Properties : Catechol derivatives and hydroxy-containing analogs (like the target) show superior radical scavenging activity compared to methoxy or alkyl-substituted variants .
Pharmacological Potential
- Selectivity : The hydroxyethyl-piperazinyl group may reduce off-target effects compared to benzyl-substituted analogs, which could interact with adrenergic or serotonin receptors .
- Toxicity: Thioxo groups in thiazolidinones are associated with reactive metabolite risks, but the target’s hydroxyethyl moiety might mitigate this through detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
